molecular formula C11H14N2O5S B14346936 N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide CAS No. 90334-94-4

N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide

Cat. No.: B14346936
CAS No.: 90334-94-4
M. Wt: 286.31 g/mol
InChI Key: FFRIRXRAFPFKHN-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide typically involves multiple steps. One common method includes the nitration of toluene to form 4-methyl-2-nitrotoluene, followed by sulfonation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with N-methylpropanamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amine or thiol derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of the target enzyme, leading to various biological effects. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

90334-94-4

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

N-methyl-N-(4-methyl-2-nitrophenyl)sulfonylpropanamide

InChI

InChI=1S/C11H14N2O5S/c1-4-11(14)12(3)19(17,18)10-6-5-8(2)7-9(10)13(15)16/h5-7H,4H2,1-3H3

InChI Key

FFRIRXRAFPFKHN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)S(=O)(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

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